![molecular formula C10H9NO3 B178514 甲基2-甲基苯并[d]噁唑-6-羧酸甲酯 CAS No. 136663-23-5](/img/structure/B178514.png)

甲基2-甲基苯并[d]噁唑-6-羧酸甲酯

描述

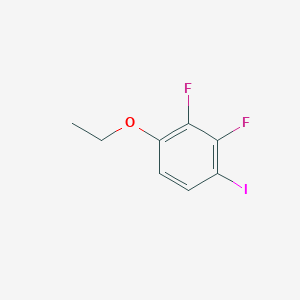

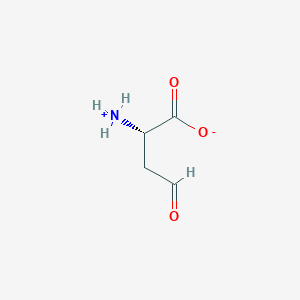

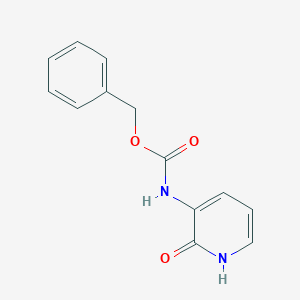

“Methyl 2-methylbenzo[d]oxazole-6-carboxylate” is a chemical compound with the CAS Number: 136663-23-5 . Its molecular formula is C10H9NO3 and it has a molecular weight of 191.18 g/mol . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9NO3/c1-6-11-8-4-3-7 (10 (12)13-2)5-9 (8)14-6/h3-5H,1-2H3 . The canonical SMILES representation is CC1=NC2=C (O1)C=C (C=C2)C (=O)OC .

Physical And Chemical Properties Analysis

“Methyl 2-methylbenzo[d]oxazole-6-carboxylate” has a molecular weight of 191.18 g/mol . It has a topological polar surface area of 52.3 Ų and a complexity of 231 . The compound has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . It also has 2 rotatable bonds .

科学研究应用

抗氧化活性和分析方法

对苯并噁唑及其衍生物,包括甲基2-甲基苯并[d]噁唑-6-羧酸甲酯的研究,通常探讨它们的抗氧化性质。用于确定抗氧化活性的分析方法,如氧自由基吸收能力(ORAC)和还原性抗氧化功率(FRAP)测试,在评估这些化合物的潜在治疗应用中起着关键作用。这些测定评估了反应途径的动力学,包括氢原子或电子的转移,这些是理解复杂样品的抗氧化能力的基础,包括苯并噁唑(Munteanu & Apetrei, 2021)。

苯并噁唑的环境影响和命运

苯并噁唑化合物的环境命运和行为,包括它们在水生环境中的降解和持久性,是研究的重要领域。研究详细描述了相关化合物在水中的出现、命运和行为,指出它们在地表水和沉积物中的生物降解性和普遍性。这项研究对于理解苯并噁唑衍生物的环境影响并指导更可持续化学实践的发展至关重要(Haman et al., 2015)。

安全和危害

作用机制

Target of Action

Related compounds such as 2-methylbenzoxazole have been used in the synthesis of hiv-reverse transcriptase inhibitors , suggesting potential targets could be enzymes involved in viral replication.

Mode of Action

A related compound, 2-methylbenzoxazole, has been reported to condense with aromatic aldehyde having acidic protons during the synthesis of hiv-reverse transcriptase inhibitors . This suggests that Methyl 2-methylbenzo[d]oxazole-6-carboxylate might interact with its targets in a similar manner, potentially leading to the inhibition of key enzymes.

生化分析

Biochemical Properties

It is known that benzoxazole derivatives, which Methyl 2-methylbenzo[d]oxazole-6-carboxylate is a part of, have a wide spectrum of pharmacological activities .

Molecular Mechanism

It is known that benzoxazole derivatives have been used in the synthesis of HIV-reverse transcriptase inhibitors , suggesting that Methyl 2-methylbenzo[d]oxazole-6-carboxylate may have similar properties.

属性

IUPAC Name |

methyl 2-methyl-1,3-benzoxazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-6-11-8-4-3-7(10(12)13-2)5-9(8)14-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGMBXJEQUHKPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60478781 | |

| Record name | Methyl 2-methylbenzo[d]oxazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136663-23-5 | |

| Record name | Methyl 2-methylbenzo[d]oxazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

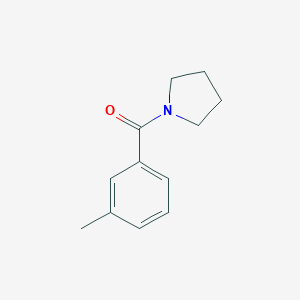

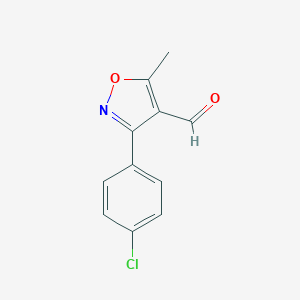

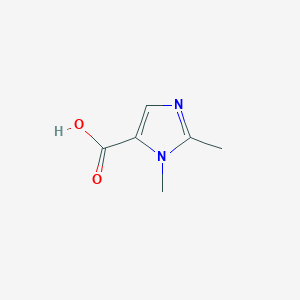

![Spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B178442.png)

![(E)-1-[2,4-Dihydroxy-3-[(E,1S,5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B178460.png)